N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB1-G-187 is a PROTAC (PROteolysis TArgeting Chimera) compound that functions as a multi-kinase degrader . It is used in scientific research to target and degrade specific proteins within cells, making it a valuable tool for studying protein function and developing potential therapeutic strategies .
Chemical Reactions Analysis
SB1-G-187 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the modification of the compound’s functional groups.
Substitution: The alkyne group in SB1-G-187 can participate in substitution reactions, particularly in the presence of copper catalysts.
Cycloaddition: The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc), forming stable triazole rings.
Common reagents used in these reactions include copper catalysts, azide-containing molecules, and various oxidizing and reducing agents. The major products formed from these reactions are typically modified versions of SB1-G-187 with altered functional groups or additional molecular structures .
Scientific Research Applications
SB1-G-187 has a wide range of scientific research applications:
Mechanism of Action
SB1-G-187 exerts its effects through the mechanism of targeted protein degradation. It functions as a PROTAC, which means it recruits the cellular machinery responsible for protein degradation to target specific proteins. The compound forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This process effectively reduces the levels of the target protein within the cell, allowing researchers to study the effects of its removal .
Comparison with Similar Compounds
SB1-G-187 is unique in its ability to degrade multiple kinases, making it a versatile tool for research. Similar compounds include:
DB-0646: Another PROTAC designed to induce the degradation of multiple kinases.
PF15 TFA: A PROTAC targeting FLT3 kinase and CRBN, used in leukemia research.
SJ1008030: A selective JAK2 degrader within the PROTAC class, demonstrating efficacy in leukemia cell growth inhibition.
Compared to these compounds, SB1-G-187 stands out for its multi-kinase degradation capability and its use in a broader range of research applications .
Properties
Molecular Formula |
C52H54F3N9O10 |
---|---|
Molecular Weight |
1022.0 g/mol |
IUPAC Name |
N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide |
InChI |
InChI=1S/C52H54F3N9O10/c1-34-8-9-36(29-35(34)11-13-39-31-57-44-7-3-16-58-64(39)44)48(67)59-38-12-10-37(41(30-38)52(53,54)55)32-62-21-19-61(20-22-62)18-4-23-71-25-27-73-28-26-72-24-17-56-46(66)33-74-43-6-2-5-40-47(43)51(70)63(50(40)69)42-14-15-45(65)60-49(42)68/h2-3,5-10,12,16,29-31,42H,4,14-15,17-28,32-33H2,1H3,(H,56,66)(H,59,67)(H,60,65,68) |
InChI Key |
HKRYQLKHNCVSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(F)(F)F)C#CC7=CN=C8N7N=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.